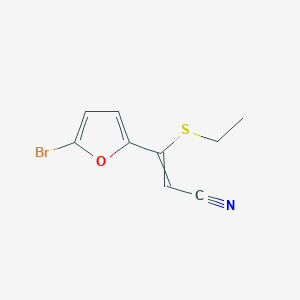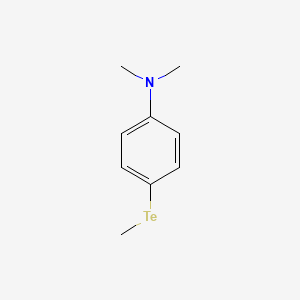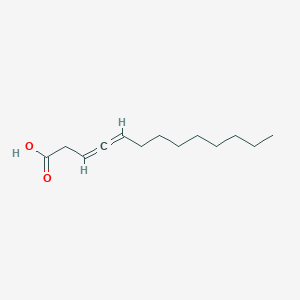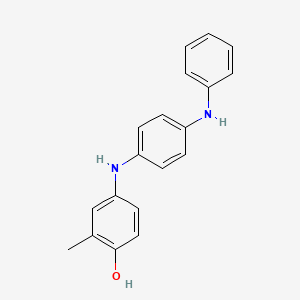![molecular formula C14H28O4Si B14316989 Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate CAS No. 113021-06-0](/img/structure/B14316989.png)
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate is an organic compound with the molecular formula C14H28O4Si. It is a derivative of hexanoic acid, featuring an ester functional group and a trimethylsilyl ether moiety. This compound is of interest in organic synthesis and various industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The trimethylsilyl ether group is introduced through a subsequent reaction with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed under basic conditions.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate finds applications in several fields:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceutical intermediates and prodrugs.
Industry: Applied in the production of specialty chemicals, flavors, and fragrances.
Wirkmechanismus
The mechanism by which Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate exerts its effects involves the reactivity of its ester and silyl ether groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, while the silyl ether group can be cleaved under acidic or basic conditions to yield the free hydroxyl group. These reactions are facilitated by the molecular targets and pathways involved in the hydrolysis and substitution processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacks the silyl ether group.
Trimethylsilyl chloride: A reagent used to introduce the silyl ether group but does not contain the ester functionality.
Hexanoic acid: The parent carboxylic acid from which the ester is derived.
Uniqueness
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate is unique due to the presence of both ester and silyl ether groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for selective transformations and protection strategies in complex organic synthesis.
Eigenschaften
CAS-Nummer |
113021-06-0 |
|---|---|
Molekularformel |
C14H28O4Si |
Molekulargewicht |
288.45 g/mol |
IUPAC-Name |
ethyl 2-[ethoxy(trimethylsilyloxy)methylidene]hexanoate |
InChI |
InChI=1S/C14H28O4Si/c1-7-10-11-12(13(15)16-8-2)14(17-9-3)18-19(4,5)6/h7-11H2,1-6H3 |
InChI-Schlüssel |
MSLFKSNOWNWGSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C(OCC)O[Si](C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)


![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)


![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)






